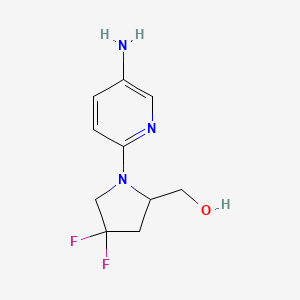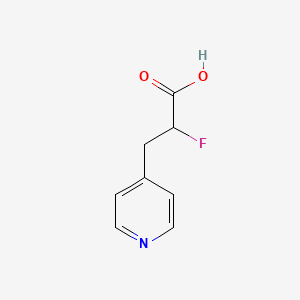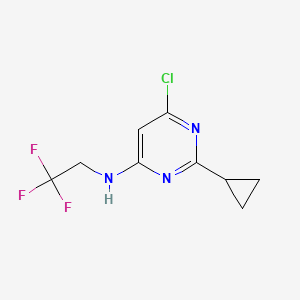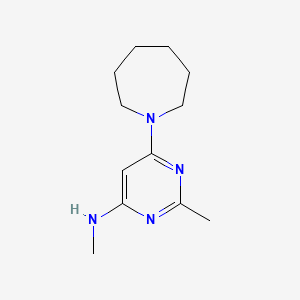
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Vue d'ensemble
Description
The compound “(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol” is a complex organic molecule that contains a pyridine ring and a pyrrolidine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring, both of which are common structures in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Aminopyridines, for example, are known to undergo a variety of reactions, including coupling reactions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrrolidine rings could impact its solubility, stability, and reactivity .Applications De Recherche Scientifique
Catalysis in Methanolysis Reactions
- The use of 2-acyl-4-aminopyridines, a class including compounds structurally related to (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol, as catalysts for hydroxyl-directed methanolysis of alpha-hydroxy esters has been reported. These catalysts exhibit selectivity for methanolysis reactions, influenced by the presence of ketones at the 2-position of the pyridine ring, impacting the rate of the nondirected methanolysis reaction (Sammakia & Hurley, 2000).
Formation of Piperidine Bases via Cyclocondensation
- 5-Aminopyridin-2-yl derivatives have been used in the intramolecular cyclocondensation of 5-amino-1-pentanol, leading to the formation of piperidine bases. This reaction occurs over zeolite catalysts and can include methanol as a reactant, illustrating a potential application for related compounds in synthesizing piperidine derivatives (Reddy, Kulkarni & Subrahmanyam, 1994).
Synthesis of Furan Derivatives
- The compound has been involved in catalyst-free domino reactions with ethyl 4-hydroxyalkyl-2-ynoate, leading to the synthesis of furan derivatives. These reactions occur under specific conditions and yield various furan compounds, which could be relevant for pharmaceutical and material science applications (Zhao et al., 2020).
Crystal Structure Analysis and Synthesis
- Related aminopyridin-2-yl compounds have been used in the synthesis and characterization of various organic compounds, with a focus on understanding their crystal structures. This includes the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol and its characterization through various spectroscopic techniques (Percino, Chapela & Rodríguez-Barbarín, 2005).
Catalytic Additions in Organic Synthesis
- Derivatives of aminopyridin-2-yl compounds have been used as catalysts in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols. The use of such catalysts demonstrates their utility in facilitating organic synthesis reactions, particularly in creating complex organic structures (Kobayashi et al., 2011).
Ligands in Asymmetric Catalysis
- Compounds like (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol have been explored as chiral ligands for asymmetric catalysis. This includes their application in the catalytic addition of diethylzinc to benzaldehyde, illustrating their role in inducing stereoselectivity in organic reactions (Alvarez-Ibarra, Luján & Quiroga-Feijóo, 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including electrophilic substitution .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)3-8(5-16)15(6-10)9-2-1-7(13)4-14-9/h1-2,4,8,16H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRTRYKLHKXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)

![2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1493100.png)


